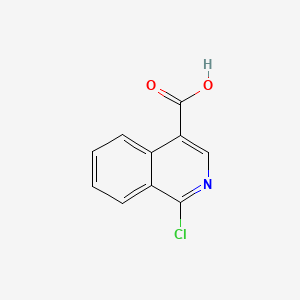
1-Chloroisoquinoline-4-carboxylic acid
Overview
Description
1-Chloroisoquinoline-4-carboxylic acid is a chemical compound with the formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It has been used in a homocoupling reaction to yield bis-isoquinoline, each enantiomer of which might be very useful as a chiral ligand for asymmetric synthesis .
Synthesis Analysis
A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis
The molecular formula of 1-Chloroisoquinoline-4-carboxylic acid is C10H6ClNO2 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
1-Chloroisoquinoline-4-carboxylic acid has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of the resulting bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They exhibit strong hydrogen bonding between molecules, therefore, they have high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Mass Spectrometric Analysis of Isoquinolines : A study demonstrated the potential of bisubstituted isoquinolines as prolylhydroxylase inhibitor drug candidates. Specifically, the gas-phase formation of carboxylic acids from these compounds, including derivatives of 1-chloroisoquinoline, was observed under mass spectrometric conditions. This finding is crucial for the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Synthesis of Polyhydroquinolines : Functionalized Fe3O4 nanoparticles were used as catalysts for the efficient synthesis of polyhydroquinoline derivatives. This process showcases the application of such compounds in chemical synthesis, indicating the versatility of isoquinoline derivatives in catalysis and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Investigations into Isoquinoline Reactions : A study explored the reactivity of phthalide-3-carboxylic acid with isoquinoline derivatives, including 1-chloroisoquinoline. This research provides insights into the chemical properties and potential applications of these compounds in the field of organic chemistry (Donati et al., 1990).
Antioxidant and Neuroprotective Activities : Certain 4-arylquinoline 2-carboxylates exhibited significant antioxidant activity, indicating their potential as anti-Alzheimer's agents. This demonstrates the biological significance of isoquinoline derivatives in pharmaceutical research (Bharate et al., 2014).
Antibacterial Applications : A study on 1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed that certain derivatives, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showed significant antibacterial activity, highlighting the potential of isoquinoline derivatives in developing new antibiotics (Koga et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWFBQHRVYUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695162 | |
| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-4-carboxylic acid | |
CAS RN |
1260794-26-0 | |
| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)
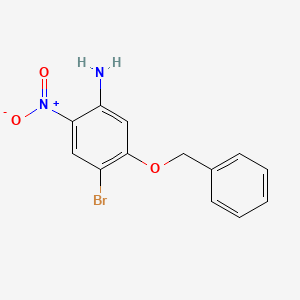
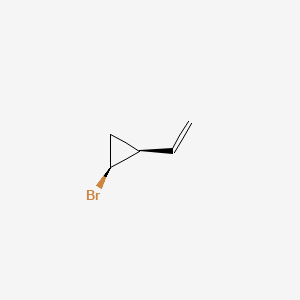
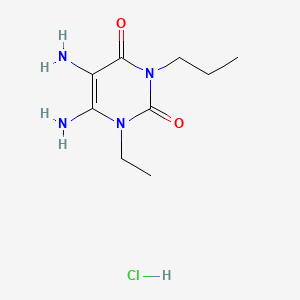
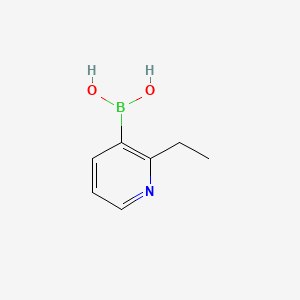

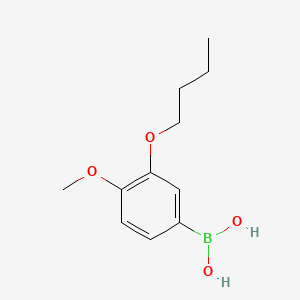
![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)
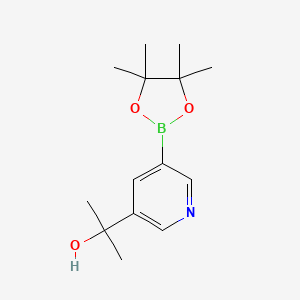
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

